N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule that exhibits unique chemical properties, making it a subject of significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis techniques. Each step requires specific conditions to ensure high yield and purity:
Formation of Pyrrolopyridine Core: : The initial step involves the synthesis of the pyrrolopyridine core, which is achieved through a series of cyclization reactions starting from readily available precursors.
Introduction of the Thiadiazole Ring: : This step often involves the reaction of suitable intermediates with thiourea derivatives under acidic conditions.
Final Functionalization: : The compound undergoes further functionalization, including the addition of the carboxamide and propyl groups, utilizing standard amide coupling reactions and alkylation techniques.
Industrial Production Methods
Industrial-scale production of this compound may involve the optimization of each synthetic step to ensure cost-effectiveness, scalability, and environmental safety. Key considerations include solvent selection, reaction times, and purification methods to achieve high-quality final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving the pyrrolopyridine core and adjacent functional groups.
Reduction: : Reduction reactions can be employed to modify the oxo group in the molecular structure.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly at positions adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, amines, alkyl groups, under mild to moderate temperature and pH conditions.
Major Products Formed
Scientific Research Applications
This compound has a wide array of applications in scientific research, including but not limited to:
Chemistry: : Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for its therapeutic potential in treating diseases, possibly as a drug candidate or a biochemical probe.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural attributes.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves specific molecular interactions with its targets. It may interact with enzymes, receptors, or other biomolecules, modulating their activity through competitive binding, allosteric effects, or covalent modification.
Comparison with Similar Compounds
Comparing this compound with structurally similar molecules reveals its unique features:
Structural Uniqueness: : The combination of a pyrrolopyridine core and a thiadiazole ring is relatively rare, offering distinctive reactivity and functionalization possibilities.
Similar Compounds: : Similar compounds include other pyrrolopyridine derivatives and thiadiazole-based molecules, each with varying degrees of similarity in terms of chemical reactivity and biological activity.
This compound stands out due to its multi-functional nature, combining diverse chemical features in a single molecule, making it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-3-4-12-14(24-19-18-12)15(22)17-7-10-21-9-6-11-5-8-20(2)13(11)16(21)23/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNCAJEQNYUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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